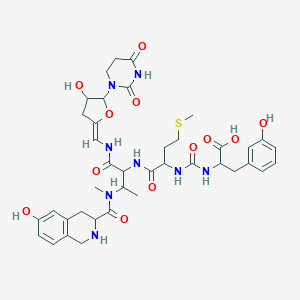
Napsamycin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Napsamycin C is a natural product that was first isolated in 1983 from the fermentation broth of Streptomyces hygroscopicus. It is a member of the aminoglycoside family of antibiotics and has been found to exhibit potent antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria. In recent years, there has been a growing interest in the synthesis and study of Napsamycin C due to its potential as a therapeutic agent.
Scientific Research Applications
Napsamycin Biosynthesis and Gene Cluster
Napsamycins, including Napsamycin C, are potent inhibitors of bacterial translocase I, essential in peptidoglycan biosynthesis, and are classified as uridylpeptide antibiotics. Their complex structure involves a peptide backbone linked to a 5′‐amino‐3′‐deoxyuridine by an unusual enamide bond. The napsamycin gene cluster was identified in Streptomyces sp. DSM5940, revealing 29 hypothetical genes related to resistance, regulation, and biosynthesis. This discovery provides a molecular basis for detailed studies of the biosynthesis of these structurally unusual compounds (Kaysser et al., 2011).
Biosynthesis Insights and Analogue Production
Further exploration of pacidamycins, mureidomycins, and napsamycins, through a precursor‐directed biosynthesis approach, has led to the production of new pacidamycin derivatives. This approach revealed highly relaxed substrate specificity and the ability to produce bromo- and chloropacidamycins, potentially leading to a wider family of napsamycin analogues (Grüschow et al., 2009).
Identification of Novel Analogues
In the context of discovering new antimicrobials, genome mining uncovered a napsamycin/mureidomycin biosynthetic gene cluster. Activation of this cryptic gene cluster led to the discovery of eight acetylated mureidomycin analogues with potent inhibitory activity against Pseudomonas aeruginosa, enhancing the repertoire of napsamycin-related compounds (Jiang et al., 2015).
Functional Analysis of Biosynthetic Genes
The identification of new uridyl peptide antibiotics and analysis of the corresponding gene cluster revealed the role of NpsB, an N-acetyltransferase, in the acetylation of the uridyl peptide antibiotic. This highlights the functional aspects of specific genes within the napsamycin biosynthesis pathway (Tang et al., 2013).
properties
CAS RN |
144379-26-0 |
|---|---|
Molecular Formula |
C39H50N8O12S |
Molecular Weight |
854.9 g/mol |
IUPAC Name |
2-[[1-[[1-[[(Z)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C39H50N8O12S/c1-20(46(2)35(54)28-16-23-15-25(49)8-7-22(23)18-40-28)32(34(53)41-19-26-17-30(50)36(59-26)47-11-9-31(51)44-39(47)58)45-33(52)27(10-12-60-3)42-38(57)43-29(37(55)56)14-21-5-4-6-24(48)13-21/h4-8,13,15,19-20,27-30,32,36,40,48-50H,9-12,14,16-18H2,1-3H3,(H,41,53)(H,45,52)(H,55,56)(H2,42,43,57)(H,44,51,58)/b26-19- |
InChI Key |
MFEPAAMYDYMBSN-LGUFXXKBSA-N |
Isomeric SMILES |
CC(C(C(=O)N/C=C\1/CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O |
SMILES |
CC(C(C(=O)NC=C1CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O |
Canonical SMILES |
CC(C(C(=O)NC=C1CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O |
synonyms |
napsamycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



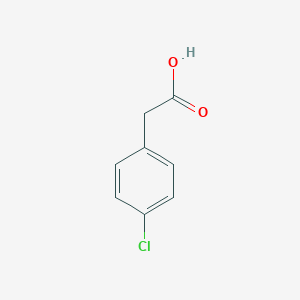

![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)
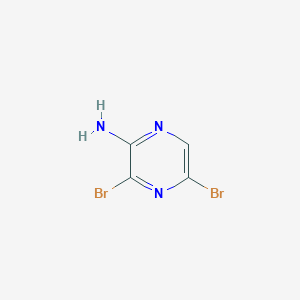
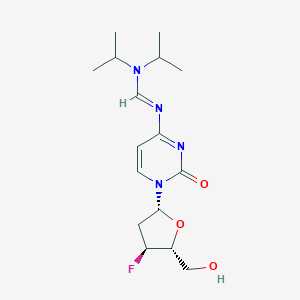
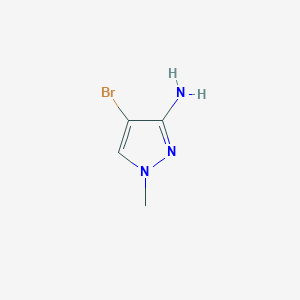
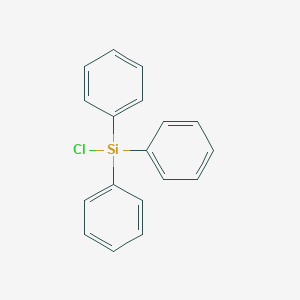
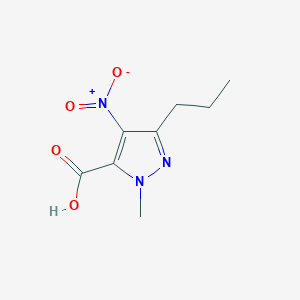

![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)

![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)
![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)
